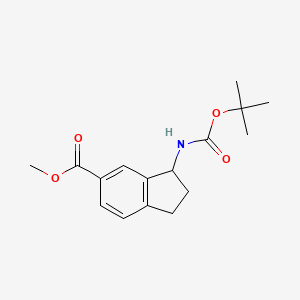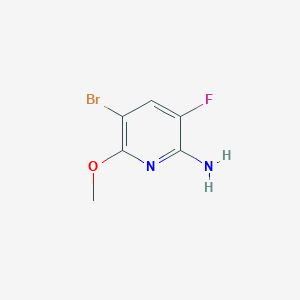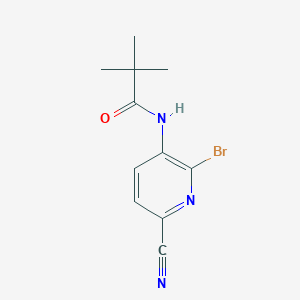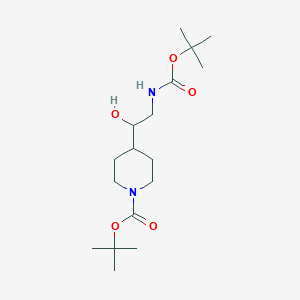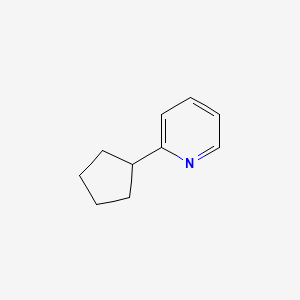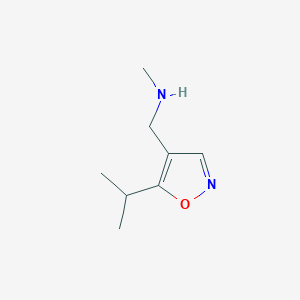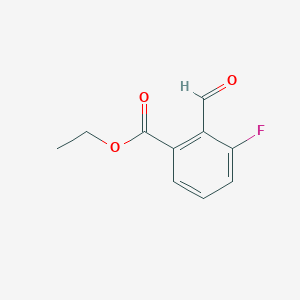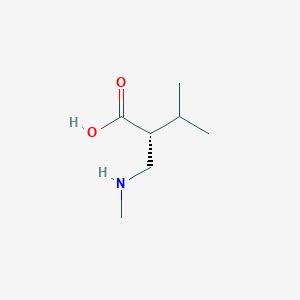
(R)-3-Methyl-2-((methylamino)methyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Methyl-2-((methylamino)methyl)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a chiral center, making it optically active
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-2-((methylamino)methyl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-3-Methyl-2-butanone.
Amination: The precursor undergoes amination using methylamine under controlled conditions to introduce the methylamino group.
Carboxylation: The resulting intermediate is then subjected to carboxylation to form the final product, ®-3-Methyl-2-((methylamino)methyl)butanoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Methyl-2-((methylamino)methyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
®-3-Methyl-2-((methylamino)methyl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-3-Methyl-2-((methylamino)methyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
Allylamine: An unsaturated amine with similar structural features but different reactivity and applications.
Methylamine: A simpler amine that serves as a building block for more complex compounds.
2-Butanone, 3-methyl-: A related compound with different functional groups and chemical properties.
Uniqueness
®-3-Methyl-2-((methylamino)methyl)butanoic acid is unique due to its chiral center and specific functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
(2R)-3-methyl-2-(methylaminomethyl)butanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-5(2)6(4-8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m0/s1 |
Clave InChI |
SGDFFWYZHGKHGX-LURJTMIESA-N |
SMILES isomérico |
CC(C)[C@H](CNC)C(=O)O |
SMILES canónico |
CC(C)C(CNC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


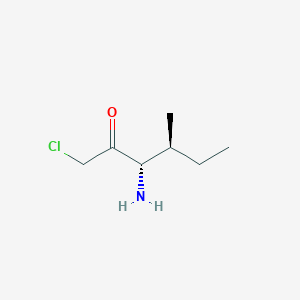
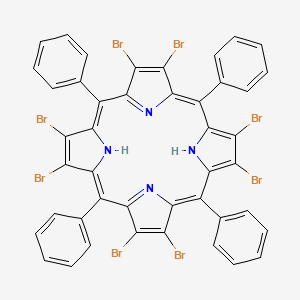


![2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B15225437.png)
